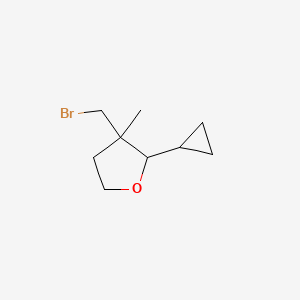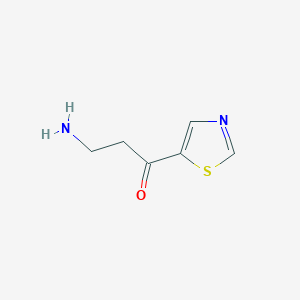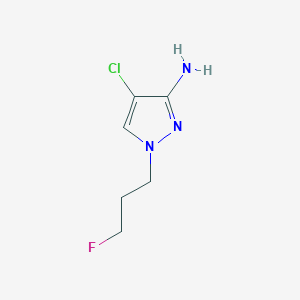
1-(propan-2-yl)-5-propyl-1H-1,2,3-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Propan-2-yl)-5-propyl-1H-1,2,3-triazol-4-amine is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an isopropyl group at the first position and a propyl group at the fifth position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(propan-2-yl)-5-propyl-1H-1,2,3-triazol-4-amine can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, offering high yields and regioselectivity.
Synthetic Route:
Starting Materials: Propyl azide and propargylamine.
Reaction Conditions: The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) bromide, in a solvent like dimethyl sulfoxide (DMSO) or water.
Procedure: The azide and alkyne are mixed in the solvent, and the copper(I) catalyst is added. The reaction mixture is stirred at room temperature for several hours until the formation of the triazole ring is complete.
Purification: The product is purified by column chromatography or recrystallization.
Industrial Production: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, increased safety, and higher throughput.
Analyse Chemischer Reaktionen
1-(Propan-2-yl)-5-propyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles like halides or amines replace hydrogen atoms on the ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halides, amines, solvents like dichloromethane or toluene.
Coupling: Palladium catalysts, bases like potassium carbonate, solvents like tetrahydrofuran (THF).
Major Products:
- Oxides, amines, substituted triazoles, and coupled products.
Wissenschaftliche Forschungsanwendungen
1-(Propan-2-yl)-5-propyl-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. Triazole derivatives are known for their ability to inhibit cytochrome P450 enzymes, making them valuable in drug development.
Industry: Utilized in the production of polymers, dyes, and other specialty chemicals.
Wirkmechanismus
1-(Propan-2-yl)-5-propyl-1H-1,2,3-triazol-4-amine can be compared with other triazole derivatives to highlight its uniqueness:
1-(Propan-2-yl)-1H-1,2,3-triazole: Lacks the propyl group at the fifth position, leading to different chemical and biological properties.
5-Propyl-1H-1,2,3-triazole: Lacks the isopropyl group at the first position, affecting its reactivity and interactions with molecular targets.
1-(Propan-2-yl)-4-phenyl-1H-1,2,3-triazole: Contains a phenyl group instead of a propyl group, resulting in altered pharmacokinetics and pharmacodynamics.
Uniqueness:
- The presence of both isopropyl and propyl groups in this compound provides a unique steric and electronic environment, influencing its reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
- 1-(Propan-2-yl)-1H-1,2,3-triazole
- 5-Propyl-1H-1,2,3-triazole
- 1-(Propan-2-yl)-4-phenyl-1H-1,2,3-triazole
Eigenschaften
Molekularformel |
C8H16N4 |
|---|---|
Molekulargewicht |
168.24 g/mol |
IUPAC-Name |
1-propan-2-yl-5-propyltriazol-4-amine |
InChI |
InChI=1S/C8H16N4/c1-4-5-7-8(9)10-11-12(7)6(2)3/h6H,4-5,9H2,1-3H3 |
InChI-Schlüssel |
ACWYXYGKJHERKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(N=NN1C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene](/img/structure/B13166748.png)


![N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B13166765.png)
![3-Methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13166767.png)

![3-[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid](/img/structure/B13166777.png)



